2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile
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Overview
Description
2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction involving a suitable aldehyde and a nitrile compound.
Introduction of the Dimethylamino Group: This step often involves a nucleophilic substitution reaction where a dimethylamine is introduced to the aromatic ring.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile, such as a halide or a tosylate.
Azepane Introduction: The azepane ring is typically introduced via a nucleophilic substitution reaction, where an azepane derivative reacts with an electrophilic carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halides, tosylates, and strong bases (e.g., sodium hydride) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the functional groups to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The azepane ring and the dimethylamino group can facilitate binding to biological targets, while the thioether linkage might be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(Piperidin-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile
- 2-((2-(Morpholin-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile
Uniqueness
Compared to similar compounds, 2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile features an azepane ring, which may confer different steric and electronic properties. This can result in unique interactions with biological targets and distinct chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-[4-(dimethylamino)phenyl]-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4OS/c1-31(2)23-14-12-21(13-15-23)24-18-26(22-10-6-5-7-11-22)30-28(25(24)19-29)34-20-27(33)32-16-8-3-4-9-17-32/h5-7,10-15,18H,3-4,8-9,16-17,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUWWYBOWXYFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N3CCCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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